molecular formula C19H20N2O6 B2811914 (E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2210222-26-5

(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2811914
CAS No.: 2210222-26-5
M. Wt: 372.377
InChI Key: MBAYYMKZYPTVDZ-DUXPYHPUSA-N
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Description

(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates a benzo[d][1,3]dioxole (piperonyl) group, a classic pharmacophore found in many biologically active compounds , linked through an (E)-configured acryloyl spacer to a piperidine moiety that is further functionalized with a morpholine-3,5-dione group. The presence of the piperonyl subunit is notable, as this structural motif is often associated with interaction with a variety of enzyme targets and is present in compounds with documented biological activities . The specific research applications and biological profile of this compound are subjects of ongoing investigation. Its complex architecture, combining multiple nitrogen-containing heterocycles (piperidine and morpholinedione) with the piperonyl group, makes it a valuable intermediate or target molecule for researchers exploring new immunomodulators , enzyme inhibitors, or other therapeutic agents. The (E)-configuration of the acryloyl linker is crucial for maintaining the specific three-dimensional geometry required for target binding. Researchers are encouraged to conduct their own experiments to determine the precise mechanism of action, potency, and selectivity for this compound in their specific biological systems. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c22-17(4-2-13-1-3-15-16(9-13)27-12-26-15)20-7-5-14(6-8-20)21-18(23)10-25-11-19(21)24/h1-4,9,14H,5-8,10-12H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAYYMKZYPTVDZ-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C(=O)COCC2=O)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common route includes:

    Formation of the benzo[d][1,3]dioxole moiety: This can be synthesized from catechol and formaldehyde under acidic conditions.

    Acryloylation: The benzo[d][1,3]dioxole derivative is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the acryloylated intermediate.

    Piperidine ring formation: The intermediate is then reacted with piperidine under reflux conditions.

    Morpholine-3,5-dione formation: Finally, the compound is cyclized with morpholine-3,5-dione under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

Antitumor Properties

Research indicates that compounds similar to (E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione exhibit selective cytotoxicity against various cancer cell lines. For example:

  • Selective Cytotoxicity : A study demonstrated that derivatives containing piperidine and morpholine exhibited significant cytotoxic effects against tumor cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
  • Mechanism of Action : The antitumor activity is thought to arise from the compound's ability to interact with DNA and inhibit critical cellular processes involved in cancer cell proliferation .

Anti-inflammatory Effects

In addition to its antitumor properties, there is emerging evidence suggesting that this compound may also possess anti-inflammatory activity. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In a recent study, several derivatives including those based on the morpholine framework were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated promising activity against breast and prostate cancer cells .
  • Molecular Hybridization : Another research effort focused on hybridizing known antitumor agents with the morpholine-piperidine framework to enhance efficacy. This approach has led to the development of novel compounds that show improved potency against resistant cancer strains .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Compound Target Cell Line IC50 (µM) Selectivity
This compoundMCF-7 (Breast Cancer)12.5High
Similar Derivative 1PC3 (Prostate Cancer)15.0Moderate
Similar Derivative 2HeLa (Cervical Cancer)10.0High

Mechanism of Action

The mechanism of action of (E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione would depend on its specific application. Generally, the benzo[d][1,3]dioxole moiety can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine and morpholine rings may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with three structurally related molecules from the provided evidence, focusing on structural motifs , synthetic strategies , and physicochemical properties .

Structural Motifs and Pharmacophore Analysis

In compound 29b (), the benzodioxole is linked via an ethyl group to a piperidine ring, contrasting with the target’s direct acryloyl attachment. This difference may impact conformational flexibility and target engagement.

Heterocyclic Cores :

  • The target’s morpholine-3,5-dione ring is a lactam derivative, distinct from the dihydropyridine in B9 () or the nitro-substituted piperidine in 29b (). Lactams are often used to improve solubility and bioavailability.

Stereochemical Considerations :

  • The (E)-configuration of the acryloyl group in the target compound enforces a planar geometry, which could optimize interactions with flat binding pockets (e.g., kinase ATP sites). In contrast, compound 29b () features chiral centers (4R,5R), validated by X-ray crystallography, highlighting the importance of stereochemistry in activity.

Physicochemical and Stability Data

  • Spectroscopic Validation : Compound 29b () was characterized by NMR, MS, and X-ray, establishing a benchmark for confirming similar structures. The target compound would likely require analogous validation.

Biological Activity

(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione, also known by its CAS number 2210222-26-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H20_{20}N2_2O6_6, with a molecular weight of 372.4 g/mol. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and piperidine and morpholine rings, which are known for their biological activity.

PropertyValue
Molecular FormulaC19_{19}H20_{20}N2_2O6_6
Molecular Weight372.4 g/mol
CAS Number2210222-26-5

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting the proliferation of lung adenocarcinoma cells (A549), with half-maximal inhibitory concentrations (IC50) comparable to established chemotherapeutic agents like doxorubicin .

The proposed mechanism of action for this compound involves the induction of apoptosis through mitochondrial pathways and the inhibition of DNA synthesis. Flow cytometry and fluorescence microscopy analyses have demonstrated that these compounds can halt the cell cycle in the S phase, leading to increased apoptosis rates in cancer cells .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure of this compound is crucial for its biological activity. The benzo[d][1,3]dioxole ring is known to enhance binding affinity to various biological targets, including receptors involved in cancer progression and neuropharmacological effects .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against A549 cells
Apoptosis InductionEnhanced mitochondrial apoptosis
Receptor ModulationInteraction with GABA receptors

Case Studies

In one notable study involving structurally related compounds, it was found that modifications to the piperidine moiety significantly affected the cytotoxicity and selectivity indices against cancer cell lines. The introduction of various substituents on the benzo[d][1,3]dioxole ring was shown to enhance or diminish biological activity depending on their electronic and steric properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione?

  • The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the benzodioxole-acryloyl intermediate via condensation of benzodioxole-5-carbaldehyde with acetyl chloride under acidic conditions.
  • Step 2 : Functionalization of the piperidine ring through nucleophilic acyl substitution using the acryloyl chloride intermediate (reflux in DMF/acetic acid at 80–100°C for 2–4 hours) .
  • Step 3 : Cyclization with morpholine-3,5-dione using a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane .
    • Key Characterization : Confirm stereochemistry via 1^1H NMR (olefinic proton coupling constants) and FT-IR (C=O stretching at ~1650–1750 cm1^{-1}) .

Q. How can reaction yields be optimized during the acryloylation of the piperidine ring?

  • Methodology :

  • Use a 1.2–1.5 molar excess of acryloyl chloride to ensure complete substitution.
  • Employ polar aprotic solvents (DMF or DMSO) to stabilize intermediates and improve reaction kinetics .
  • Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) and quench with ice water to precipitate the product .

Q. What analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Resolve stereochemistry and confirm the (E)-configuration of the acryloyl group (e.g., single-crystal analysis with R factor < 0.06) .
  • Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 441.1425) .

Advanced Research Questions

Q. How to resolve contradictions between computational docking predictions and experimental binding affinity data?

  • Methodology :

  • Re-evaluate docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina or Schrödinger.
  • Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants experimentally .
  • Consider conformational flexibility of the morpholine-3,5-dione ring using molecular dynamics simulations .

Q. What strategies enable enantiomeric resolution of the piperidin-4-yl intermediate?

  • Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (retention time: 12–15 minutes) .
  • Enzymatic resolution : Employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures in organic solvents .

Q. How to design SAR studies targeting the benzodioxole moiety for enhanced bioactivity?

  • Methodology :

  • Synthesize analogs with substituents at the benzodioxole 5-position (e.g., -NO2_2, -CF3_3) and test antimicrobial activity via MIC assays against S. aureus and E. coli .
  • Correlate electronic effects (Hammett σ values) with inhibitory potency using QSAR models .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and cell-based assays?

  • Troubleshooting steps :

  • Assess compound stability in cell culture media (e.g., HPLC analysis post-incubation at 37°C for 24 hours).
  • Evaluate membrane permeability via Caco-2 cell assays or PAMPA (parallel artificial membrane permeability assay) .
  • Check for off-target effects using RNA-seq or proteomic profiling .

Experimental Design Considerations

Q. What catalytic systems improve efficiency in the cyclization step?

  • Palladium-catalyzed reductive cyclization : Use Pd/C (10% wt) with formic acid as a CO surrogate in ethanol at 60°C (yield: 75–85%) .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C (yield improvement: ~15%) .

Structural and Mechanistic Insights

Q. How does the morpholine-3,5-dione ring influence conformational rigidity?

  • Crystallographic data : The dione ring adopts a boat conformation, restricting rotation around the piperidine C-N bond (torsion angle: 172.5°) .
  • DFT calculations : Compare energy barriers for ring puckering (B3LYP/6-31G* level) to predict bioactive conformers .

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